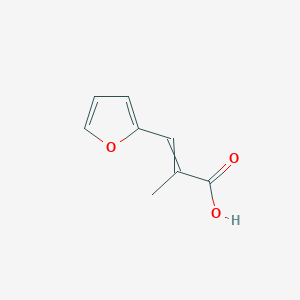
3-(Furan-2-yl)-2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-2-methylprop-2-enoic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise in the development of antimicrobial agents. Research indicates that it possesses significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans.
Case Study: Antimicrobial Efficacy
A study demonstrated that 3-(furan-2-yl)-2-methylprop-2-enoic acid inhibited the growth of E. coli with a pathogen inhibition zone of 15 mm, S. aureus with an inhibition zone of 12 mm, and C. albicans with an inhibition zone of 14 mm at a concentration of 64 µg/mL. The mode of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell death.
Materials Science
In materials science, this compound is utilized in the synthesis of polymers and resins due to its reactive furan ring. This property allows it to participate in various polymerization reactions, contributing to the development of advanced materials with specific properties.
Applications in Polymer Synthesis
The compound serves as a building block in the creation of functionalized polymers that can be tailored for specific applications, such as coatings and adhesives. Its ability to undergo chemical transformations makes it valuable in designing materials with enhanced performance characteristics.
Organic Synthesis
As an intermediate in organic synthesis, this compound plays a crucial role in the production of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution.
Synthetic Routes
The synthesis typically begins with furan and methylacrylic acid under acidic conditions, often utilizing triflic acid as a catalyst. The hydroarylation process facilitates the formation of this compound from its precursors.
Chemical Reactions Analysis
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts furan derivatives into corresponding carboxylic acids | Potassium permanganate (KMnO₄), CrO₃ |
| Reduction | Reduces double bonds to single bonds | Lithium aluminum hydride (LiAlH₄), H₂ |
| Substitution | Electrophilic substitution on the furan ring | Bromine (Br₂), nitric acid (HNO₃) |
The biological activity of this compound is attributed to its reactive functional groups that facilitate interactions with biological targets. Research indicates that it may disrupt metabolic pathways in microorganisms through its antimicrobial effects.
Propiedades
Número CAS |
84050-60-2 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
Clave InChI |
FMGWVXJFJBAZDH-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=CO1)C(=O)O |
SMILES canónico |
CC(=CC1=CC=CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















